molecular formula C18H26N4O5 B4274731 3-({1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-({1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4274731
M. Wt: 378.4 g/mol
InChI Key: OCGUGOBSTRYBOF-UHFFFAOYSA-N
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Description

3-({1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the bicyclic core, which can be achieved through a Diels-Alder reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-({1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-({1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is facilitated by the compound’s unique structure, which allows it to fit into specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid apart is its combination of a bicyclic core with a pyrazole ring and specific functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-[[1-ethyl-3-(2-methylpropylcarbamoyl)pyrazol-4-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5/c1-4-22-8-10(15(21-22)17(24)19-7-9(2)3)20-16(23)13-11-5-6-12(27-11)14(13)18(25)26/h8-9,11-14H,4-7H2,1-3H3,(H,19,24)(H,20,23)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGUGOBSTRYBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC(C)C)NC(=O)C2C3CCC(C2C(=O)O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-({1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
3-({1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-({1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-({1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-({1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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